![molecular formula C13H10ClN3O2 B2371443 (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone CAS No. 1436122-89-2](/img/structure/B2371443.png)
(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
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Description
(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone, also known as CPDM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPDM is a small molecule drug that can selectively target specific biological pathways, thereby providing a novel approach to treating various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
This compound has been synthesized and characterized by spectroscopic (HRMS, IR and 1NMR) single crystal X-ray diffraction studies . The pyridine ring and the phenyl ring bridged by the central phenyl ring are nearly coplanar .
Molecular Docking
Molecular docking analysis of the title compound has been executed with anti-cancer target with hER-α protein . This suggests potential applications in the development of new anti-cancer drugs.
Hirshfeld Surface Analysis
Hirshfeld surface computational analysis was carried out . The major intercontacts contributing to the Hirshfeld surface are H…H, H…Cl, H…C and H…Br . This analysis provides insight into the intermolecular interactions within the crystal structure of the compound.
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical (NLO) properties . The second Harmonic Generation (SHG) efficiency of the compound was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .
Optoelectronic Applications
The compound has been investigated for optoelectronic applications . The title compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the CW regime . This suggests potential applications in frequency generator, optical limiters, and optical switching applications.
Thermal Behavior
The thermal behavior of the compound was studied by TGA/DTA analysis . Understanding the thermal behavior of a compound is crucial for its practical applications, especially in material science.
Dielectric Properties
The dielectric constant (ε), dielectric loss (tan δ) and AC conductivity as a function of frequency and temperature was studied . These properties are important for applications in electronics and telecommunications.
Density Functional Theory (DFT) Calculations
DFT calculations at B3LYP/6–31+G (d, p) basis set was used to predict the molecular geometry and were carried out further to comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) . These calculations provide valuable insights into the electronic properties of the compound, which are crucial for its applications in various fields of science and technology.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-4-3-9(8-16-11)13(18)17-6-7-19-12-10(17)2-1-5-15-12/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJGPYVYLGNIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CN=C(C=C3)Cl)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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